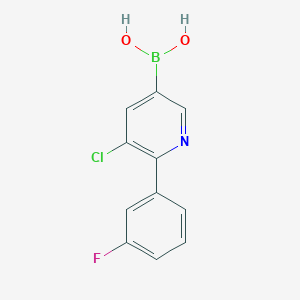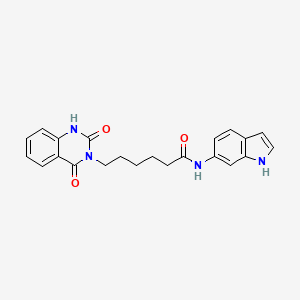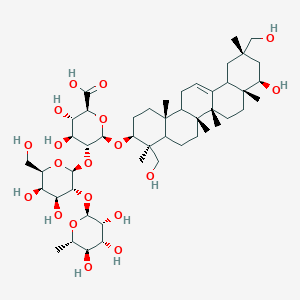
Wistariasaponin B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wistariasaponin B2 is a triterpene glycoside compound primarily isolated from the plant species Wisteria brachybotrys and Abrus cantoniensis . It belongs to the oleanane-type glycosides and has a molecular formula of C48H78O19 with a molecular weight of 958.513 . This compound is known for its various physicochemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Wistariasaponin B2 involves the extraction of the compound from the roots of Wisteria brachybotrys using an aqueous-ethanolic extract . The process includes several steps of purification and isolation to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The use of advanced chromatographic techniques and solvent extraction methods are common in the industrial preparation of such glycosides.
Chemical Reactions Analysis
Types of Reactions: Wistariasaponin B2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of different oxidation products.
Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of the compound.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can have different biological activities and properties .
Scientific Research Applications
Wistariasaponin B2 has several scientific research applications:
Mechanism of Action
Wistariasaponin B2 exerts its effects by interacting with specific molecular targets and pathways. One of the primary mechanisms is the activation of the sweet taste receptor TAS1R2/TAS1R3 . This interaction leads to the perception of sweetness, making it a potential candidate for natural sweeteners. Additionally, the compound may have other pharmacological effects through its interaction with various cellular pathways and receptors .
Comparison with Similar Compounds
- Wistariasaponin A
- Wistariasaponin D
- Glycyrrhizin
Comparison: Wistariasaponin B2 is unique due to its specific glycoside structure and its ability to activate sweet taste receptors . Compared to other similar compounds like Wistariasaponin A and D, it has distinct physicochemical properties and biological activities. Glycyrrhizin, another triterpene glycoside, also activates sweet taste receptors but has a different structural composition and source .
Properties
Molecular Formula |
C48H78O19 |
|---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bR,8aR,9R,11S,14bR)-9-hydroxy-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H78O19/c1-21-29(53)31(55)35(59)40(62-21)66-37-32(56)30(54)24(18-49)63-41(37)67-38-34(58)33(57)36(39(60)61)65-42(38)64-28-11-12-45(4)25(46(28,5)20-51)10-13-48(7)26(45)9-8-22-23-16-43(2,19-50)17-27(52)44(23,3)14-15-47(22,48)6/h8,21,23-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t21-,23?,24+,25?,26?,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,43-,44+,45-,46+,47-,48+/m0/s1 |
InChI Key |
CPKUECAWPOGBJH-SBFZCTKASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5(C([C@@]4(C)CO)CC[C@@]6(C5CC=C7[C@@]6(CC[C@@]8(C7C[C@](C[C@H]8O)(C)CO)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)CO)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


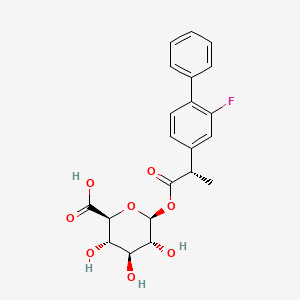
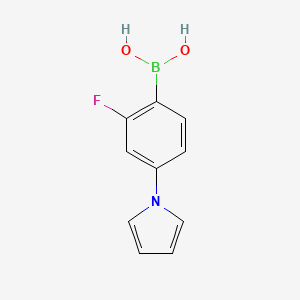
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
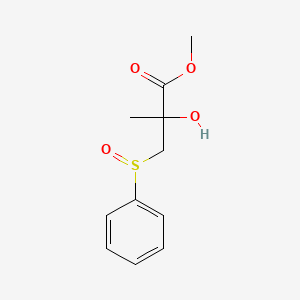
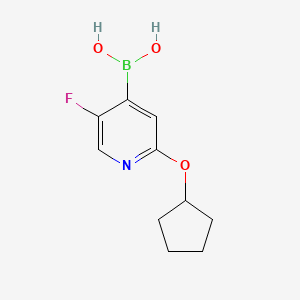
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
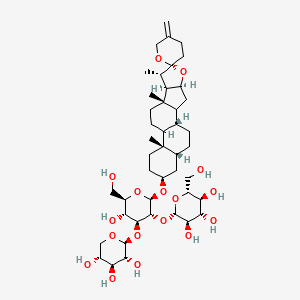
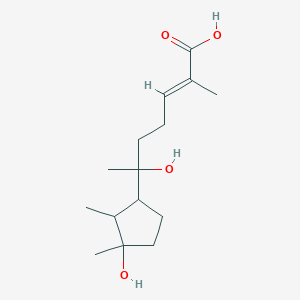
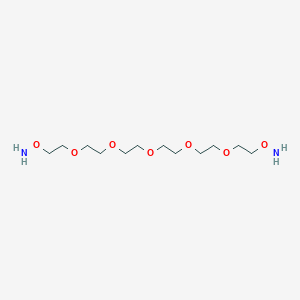
![5-(hydroxymethyl)-1-[(Z)-5-hydroxy-3-methylpent-3-enyl]-5,8a-dimethyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde](/img/structure/B14087732.png)
